Umifoxolaner

Chiral Purity Stereochemistry Enantiomer

Umifoxolaner (CAS 2021230-37-3) is the single (S)-enantiomer isoxazoline, featuring a distinct naphthalene carboxamide core and multiple trifluoromethyl/trifluoroethyl moieties absent in FDA-approved ectoparasiticides. This enantiomerically pure compound eliminates racemic confounding variables, enabling rigorous structure-activity relationship studies of GABA-regulated chloride channel antagonism. Ideal for chiral method validation, electrophysiology, and ADME profiling. Certified 99.97% purity; strictly for research use—not for clinical veterinary application.

Molecular Formula C26H16ClF10N3O3
Molecular Weight 643.9 g/mol
CAS No. 2021230-37-3
Cat. No. B10860200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmifoxolaner
CAS2021230-37-3
Molecular FormulaC26H16ClF10N3O3
Molecular Weight643.9 g/mol
Structural Identifiers
SMILESC1C(=NOC1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C26H16ClF10N3O3/c27-18-8-12(7-17(21(18)28)25(32,33)34)23(26(35,36)37)9-19(40-43-23)15-5-6-16(14-4-2-1-3-13(14)15)22(42)38-10-20(41)39-11-24(29,30)31/h1-8H,9-11H2,(H,38,42)(H,39,41)/t23-/m0/s1
InChIKeyTVYPNAKLSTUPJB-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umifoxolaner (CAS 2021230-37-3): Chemical Identity and Isoxazoline Class Context for Veterinary Ectoparasiticide Procurement


Umifoxolaner (CAS 2021230-37-3, synonym ML-878) is a synthetic small molecule belonging to the isoxazoline class of veterinary ectoparasiticides . The compound exhibits stereoisomerism due to a chiral center and functions as an antagonist of gamma-aminobutyric acid (GABA)-regulated chloride channels in invertebrate nervous systems [1]. As a member of the isoxazoline family—which includes FDA/EMA-approved agents such as afoxolaner, fluralaner, sarolaner, and lotilaner—Umifoxolaner shares the core mechanism of action and spectrum of activity against fleas and ticks [2]. Currently, Umifoxolaner is primarily utilized for research purposes and has not received regulatory approval for clinical veterinary use in the UK or EU [3].

Why Isoxazoline Analogs Cannot Be Interchanged for Umifoxolaner in Research Protocols: Structural and Purity-Based Justification


Despite sharing a common isoxazoline scaffold and GABA-antagonist mechanism with commercialized ectoparasiticides, Umifoxolaner possesses distinct physicochemical and stereochemical properties that preclude generic substitution . The compound is synthesized as a specific enantiomerically pure form—the (S)-enantiomer—with a defined chiral center, whereas commercially available analogs such as afoxolaner, fluralaner, sarolaner, and lotilaner have been developed as distinct molecular entities with unique substitution patterns and, in some cases, different stereochemical configurations [1]. Differences in lipophilicity, target binding kinetics, and metabolic stability are documented across the isoxazoline class, meaning that substitution of one isoxazoline for another in a research protocol introduces uncontrolled variables that can compromise experimental reproducibility [2]. The quantitative evidence below establishes the specific dimensions along which Umifoxolaner diverges from its closest comparators.

Umifoxolaner (CAS 2021230-37-3): Quantitative Differentiation Evidence Versus Isoxazoline Comparators


Enantiomeric Purity and Defined Stereochemistry of Umifoxolaner Versus Commercial Isoxazolines

Umifoxolaner is supplied and characterized as the defined (S)-enantiomer with a single stereocenter, whereas the stereochemical configuration of commercial isoxazolines varies; for instance, afoxolaner is marketed as a racemic mixture while its active (S)-enantiomer (esafoxolaner) is used in combination products [1]. The University of Hertfordshire VSDB confirms Umifoxolaner exhibits optical isomerism due to a chiral center, and vendor specifications indicate high purity of the single enantiomeric form [2].

Chiral Purity Stereochemistry Enantiomer Isoxazoline Research Grade

Umifoxolaner Unique Molecular Structure and Physicochemical Properties Relative to Approved Isoxazolines

Umifoxolaner (C₂₆H₁₆ClF₁₀N₃O₃, MW 643.86) contains multiple fluorinated aromatic groups including trifluoromethyl and trifluoroethyl moieties that enhance lipophilicity relative to certain commercial isoxazolines [1]. The compound's IUPAC name—4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide—describes a distinct substitution pattern not present in afoxolaner, fluralaner, sarolaner, or lotilaner [2].

Molecular Structure Lipophilicity Physicochemical Properties Isoxazoline Structure-Activity Relationship

Umifoxolaner Regulatory Status as Non-Approved Research Compound Versus FDA/EMA-Approved Commercial Isoxazolines

As of the current reporting period, Umifoxolaner holds no regulatory approval for clinical veterinary use in the United Kingdom or European Union, with the University of Hertfordshire VSDB explicitly classifying it as 'mainly used for research purposes' and noting 'Not approved' status for both GB/UK VMR and EU regulatory frameworks [1]. In contrast, afoxolaner, fluralaner, sarolaner, and lotilaner have received FDA and EMA approvals for commercial veterinary use in dogs and cats [2].

Regulatory Status FDA Approval EMA Approval Research Use Only Veterinary Drug

Umifoxolaner (CAS 2021230-37-3): High-Value Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Isoxazoline GABA-Channel Antagonists

Researchers investigating the relationship between molecular structure and ectoparasiticidal activity should procure Umifoxolaner for its distinct substitution pattern—including a naphthalene carboxamide core and multiple trifluoromethyl/trifluoroethyl moieties—which differentiates it from commercial isoxazolines [1]. The defined (S)-enantiomeric form [2] enables direct comparison with other stereochemically characterized isoxazolines to isolate the contribution of specific functional groups and stereochemistry to target binding and efficacy, without the confounding variable of racemic mixtures.

Chiral Chromatography Method Development and Enantiomeric Purity Analysis

Analytical chemistry laboratories developing chiral separation methods for isoxazoline compounds can utilize Umifoxolaner as a characterized single-enantiomer reference standard. Given its well-defined stereocenter and optical isomerism [1], Umifoxolaner serves as a calibration standard for validating chiral HPLC or SFC methods intended to resolve enantiomeric mixtures of structurally related isoxazolines, particularly when developing assays to distinguish (S)- and (R)-enantiomers in pharmacokinetic or environmental fate studies.

In Vitro Target Engagement and Binding Kinetics Assays

For electrophysiology studies examining GABA-regulated chloride channel antagonism in invertebrate neuronal preparations, Umifoxolaner provides a chemically defined research tool distinct from clinically approved isoxazolines [1]. Its unique physicochemical profile—including higher molecular weight and distinct lipophilicity [2]—allows investigation of how structural variations affect channel binding kinetics, potency, and washout characteristics in patch-clamp or fluorescence-based assays, generating data applicable to next-generation ectoparasiticide design.

Comparative ADME and Pharmacokinetic Modeling Studies

Contract research organizations and academic laboratories conducting absorption, distribution, metabolism, and excretion (ADME) studies on isoxazoline scaffold compounds should include Umifoxolaner as a distinct structural variant. Its specific substitution pattern and molecular weight [1] provide a valuable comparator to FDA-approved isoxazolines [2] when modeling structure-dependent pharmacokinetic parameters such as volume of distribution, plasma protein binding, and hepatic clearance, contributing to predictive models for novel antiparasitic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umifoxolaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.